molecular formula C20H23NO2 B5301683 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide

3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide

Cat. No. B5301683
M. Wt: 309.4 g/mol
InChI Key: YFZIZOYRHIMVDX-NTCAYCPXSA-N
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Description

3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of acrylamide derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to increase the levels of glutathione, which is an important antioxidant in the body. This compound has been found to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to have low toxicity and is well tolerated in animal models. This compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. This compound has been found to have some off-target effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of this compound with improved pharmacological properties. This compound has been studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these areas. The mechanism of action of this compound is not fully understood, and future research is needed to elucidate its molecular targets and signaling pathways. Finally, future research is needed to evaluate the long-term safety and efficacy of this compound in animal models and human clinical trials.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate product is then reacted with N-(1-methyl-3-phenylpropyl)amine to obtain 4-methoxyphenyl-N-(1-methyl-3-phenylpropyl)acetamide. Finally, this compound is subjected to acryloyl chloride to obtain the desired product, this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various conditions such as cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-16(8-9-17-6-4-3-5-7-17)21-20(22)15-12-18-10-13-19(23-2)14-11-18/h3-7,10-16H,8-9H2,1-2H3,(H,21,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZIZOYRHIMVDX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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